molecular formula C13H17N B14770027 N-(4-Cyclopropylbenzyl)cyclopropanamine

N-(4-Cyclopropylbenzyl)cyclopropanamine

Cat. No.: B14770027
M. Wt: 187.28 g/mol
InChI Key: FWCXZUDWDMJMCU-UHFFFAOYSA-N
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Description

N-(4-Cyclopropylbenzyl)cyclopropanamine is a secondary amine featuring a benzyl group substituted with a cyclopropyl moiety at the para-position and a cyclopropanamine group attached via the nitrogen atom.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-[(4-cyclopropylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H17N/c1-3-11(12-5-6-12)4-2-10(1)9-14-13-7-8-13/h1-4,12-14H,5-9H2

InChI Key

FWCXZUDWDMJMCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)CNC3CC3

Origin of Product

United States

Preparation Methods

Mechanism

This route involves:

  • Grignard Reagent Formation : Synthesis of 4-cyclopropylbenzyl magnesium chloride from 4-cyclopropylbenzyl chloride.
  • Ketone Formation : Reaction with cyclopropanecarboxylic acid dimethylamide to yield 4-cyclopropylbenzylcyclopropanone.
  • Reductive Amination : Conversion of the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) and ammonium chloride.

Key Steps

Step Reagents/Conditions Purpose Yield References
1 4-Cyclopropylbenzyl chloride, Mg, THF Grignard reagent synthesis 85–90%
2 Cyclopropanecarboxylic acid dimethylamide, reflux Ketone formation 75–80%
3 NaBH₃CN, NH₄Cl, MeOH, RT Reductive amination 60–70%

Challenges

  • Radical Byproducts : Competing radical pathways may form dibenzyl derivatives or toluene.
  • Strain Sensitivity : Cyclopropane rings may undergo ring-opening under harsh conditions.

Hydrogenation of Schiff Bases

Mechanism

  • Schiff Base Formation : Condensation of 4-cyclopropylbenzaldehyde with cyclopropanamine.
  • Catalytic Hydrogenation : Reduction of the imine bond using platinum or palladium catalysts.

Key Steps

Step Reagents/Conditions Purpose Yield References
1 4-Cyclopropylbenzaldehyde, cyclopropanamine, EtOH Schiff base synthesis 90–95%
2 H₂ (1 atm), Pd/C, RT Hydrogenation 80–85%

Advantages

  • High Selectivity : Minimal byproducts due to catalytic hydrogenation.
  • Scalability : Simplified purification compared to Grignard methods.

Nucleophilic Substitution

Mechanism

  • Benzyl Chloride Synthesis : Preparation of 4-cyclopropylbenzyl chloride via chlorination of 4-cyclopropylbenzyl alcohol.
  • Amination : Displacement reaction with cyclopropanamine under basic conditions.

Key Steps

Step Reagents/Conditions Purpose Yield References
1 4-Cyclopropylbenzyl alcohol, SOCl₂, DCM Chloride formation 70–75%
2 Cyclopropanamine, K₂CO₃, DMF, 80°C Nucleophilic substitution 50–60%

Limitations

  • Low Reactivity : Poor leaving group (Cl⁻) in benzyl position reduces efficiency.
  • Side Reactions : Possible elimination products under basic conditions.

Intermediates and Byproducts

Critical Intermediates

Intermediate Structure Role Synthesis Route Yield
4-Cyclopropylbenzyl MgCl C₆H₄(C₃H₅)-CH₂-MgCl Grignard reagent 85–90%
4-Cyclopropylbenzylcyclopropanone C₆H₄(C₃H₅)-CH₂-CO-C₃H₅ Ketone precursor 75–80%
4-Cyclopropylbenzyl chloride C₆H₄(C₃H₅)-CH₂Cl Electrophilic precursor 70–75%

Common Byproducts

Byproduct Structure Formation Pathway Mitigation
Dibenzyl Derivatives (C₆H₄(C₃H₅)-CH₂)₂ Radical coupling Use radical inhibitors (e.g., TEMPO)
Toluene C₆H₅CH₃ Grignard decomposition Optimize Mg/substrate ratio

Optimized Conditions

Grignard Method

  • Solvent : THF or diethyl ether (low-polarity enhances Grignard reactivity).
  • Temperature : Reflux (40–60°C) to drive carbonyl addition.
  • Quenching : Aqueous HCl (1:1) to protonate the organomagnesium intermediate.

Hydrogenation Method

  • Catalyst : Pd/C (10% loading) for higher activity than PtO₂.
  • Pressure : 1–3 atm H₂ to balance reaction rate and safety.

Comparative Analysis

Parameter Grignard Method Hydrogenation Method Nucleophilic Substitution
Yield 60–70% 80–85% 50–60%
Cost Moderate (Mg, THF) High (H₂ gas, catalyst) Low (SOCl₂, K₂CO₃)
Scalability Moderate (batch process) High (continuous hydrogenation) Low (small-scale only)
Purity Requires chromatography Crude product >90% Requires distillation

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyclopropylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

N-(4-Cyclopropylbenzyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs differ in the substituents on the benzyl ring, which alter electronic and steric properties:

Compound Name Substituent on Benzyl Ring Electronic Nature of Substituent Molecular Formula Molecular Weight (g/mol)
N-(4-Cyclopropylbenzyl)cyclopropanamine Cyclopropyl Weakly electron-donating C13H17N 187.28
N-(4-Methylbenzyl)cyclopropanamine Methyl Electron-donating C11H15N 161.24
N-(4-Methoxybenzyl)cyclopropanamine Methoxy Strongly electron-donating C11H15NO 177.24
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine Morpholinyl Electron-withdrawing (due to N-heterocycle) C15H21N2O 245.34
N-(3,4-Dimethylbenzyl)cyclopropanamine 3,4-Dimethyl Electron-donating C13H19N 189.30
N-[(2-Nitrophenyl)methyl]cyclopropanamine Nitro (ortho-position) Strongly electron-withdrawing C10H12N2O2 192.22

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance the basicity of the amine and may improve solubility in polar solvents.
  • Steric effects : The cyclopropyl group in the target compound introduces significant bulk, which may hinder reactions requiring planar transition states but improve metabolic stability in biological systems.

Key Observations :

  • Lower yields (e.g., 24% for the 3,4-dimethyl analog) may arise from steric hindrance or competing side reactions .
  • Methoxy-substituted derivatives are commercially produced at scale, suggesting optimized synthetic protocols .

Physical and Chemical Properties

Compound Name Boiling/Melting Point Solubility Analytical Data (Key Techniques)
N-(4-Methylbenzyl)cyclopropanamine Not reported Likely moderate in organic solvents GC-FID spectra available
N-(4-Methoxybenzyl)cyclopropanamine Not reported High in polar solvents (due to methoxy) IR, NMR, and MS data standardized
N-[(2-Nitrophenyl)methyl]cyclopropanamine Not reported Low in water; soluble in DMSO, DMF MSDS notes stability under storage conditions
N-(3,4-Dimethylbenzyl)cyclopropanamine Not reported Moderate in dichloromethane, THF ESI-MS: m/z 340.3 [M+H]+

Key Observations :

  • Methoxy and nitro substituents significantly alter polarity and solubility profiles.
  • Spectroscopic data (e.g., GC-FID, ESI-MS) are critical for differentiating structural analogs .

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